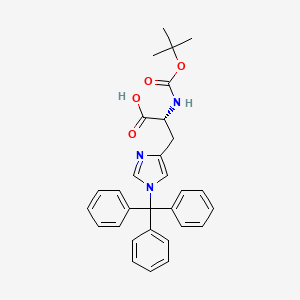

Boc-D-His(Trt)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZPXVCRAAKCM-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Boc-D-His(Trt)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-butoxycarbonyl-N-τ-trityl-D-histidine, commonly abbreviated as Boc-D-His(Trt)-OH, is a crucial protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS).[1] Its unique dual-protection scheme, featuring a Boc group on the α-amino group and a trityl (Trt) group on the imidazole side chain, offers stability and prevents undesirable side reactions during peptide chain elongation.[1] This guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for the effective use of this compound in peptide synthesis.

Core Chemical Properties

This compound is a white to off-white solid powder.[2] The key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid | [1] |

| CAS Number | 393568-74-6 | [1] |

| Molecular Formula | C₃₀H₃₁N₃O₄ | |

| Molecular Weight | 497.58 g/mol | |

| Appearance | White to off-white solid/powder | |

| Purity | ≥97% (Typical) |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Melting Point | ~130 °C (decomposes) | |

| Optical Activity | [α]20/D +12.5±1.0°, c = 1% in methanol | |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | |

| Topological Polar Surface Area (TPSA) | 93.45 Ų | |

| LogP | 5.2437 |

Table 3: Storage and Stability

| Condition | Duration | Reference |

| Powder (-20°C) | 3 years | |

| Powder (4°C) | 2 years | |

| In Solvent (-80°C) | 6 months | |

| In Solvent (-20°C) | 1 month | |

| Short-term (4°C) | 1 week |

Role in Peptide Synthesis: The Protecting Groups

The utility of this compound in SPPS is defined by its two protecting groups: the tert-butoxycarbonyl (Boc) group and the trityl (Trt) group.

-

Boc (tert-butoxycarbonyl) Group: This group protects the α-amino group of the histidine. It is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal during the deprotection step of each SPPS cycle without affecting the more acid-stable Trt group.

-

Trityl (Trt) Group: The bulky trityl group shields the imidazole side chain of histidine. This protection is crucial to prevent side reactions such as acylation of the imidazole nitrogen and to minimize racemization, a common issue with histidine residues during activation and coupling. The Trt group is removed under stronger acidic conditions, typically during the final cleavage of the peptide from the resin.

The strategic use of these two protecting groups with different acid lability allows for the selective and efficient incorporation of D-histidine into a growing peptide chain.

Caption: Chemical structure and protecting groups of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the incorporation of this compound in Boc-based solid-phase peptide synthesis.

Materials and Reagents:

-

This compound

-

Appropriate solid support resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

The subsequent Boc-protected amino acid

-

Methanol

-

Cleavage cocktail (e.g., HF or a mixture of TFA with scavengers)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of 25-50% TFA in DCM for approximately 30 minutes.

-

Washes: Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIEA in DCM, and finally with DMF to prepare for coupling.

-

Coupling of this compound:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and the coupling agent (e.g., HBTU/HATU or DIC/HOBt) in DMF.

-

Add DIEA to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Coupling times can be extended for difficult couplings.

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., ninhydrin test) to ensure the coupling reaction has gone to completion.

-

Washes: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail (e.g., HF or a high concentration of TFA with scavengers like triisopropylsilane and water) to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the crude peptide, and then purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

References

In-Depth Technical Guide to Boc-D-His(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-D-histidine(τ-trityl), commonly known as Boc-D-His(Trt)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-histidine residues into peptide sequences. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and contextualizes its application in the synthesis of biologically active peptides, such as Gonadotropin-Releasing Hormone (GnRH) analogs.

Core Properties and Specifications

This compound is a derivative of the amino acid D-histidine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a trityl (Trt) group. This dual-protection strategy is essential for preventing unwanted side reactions during peptide synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary:

| Property | Value | Reference |

| CAS Number | 393568-74-6 | [1] |

| Molecular Formula | C₃₀H₃₁N₃O₄ | [1] |

| Molecular Weight | 497.58 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥97% or ≥98% | |

| Melting Point | ~130 °C (decomposes) | |

| Optical Rotation | [α]20/D +12.5±1.0°, c = 1% in methanol (for L-isomer) | |

| Storage Temperature | 2-8°C |

Experimental Protocols

The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). Below are detailed protocols for its incorporation into a peptide chain.

Boc-SPPS Workflow

Caption: General workflow for a single cycle in Boc-SPPS.

Detailed Coupling Protocol for this compound

This protocol is adapted from a method used for the synthesis of a GLP-1 analog and is applicable for the coupling of this compound.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.

-

Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group of the preceding amino acid.

-

Washing: Wash the resin thoroughly with DCM followed by DMF.

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM until a neutral pH is achieved. Wash the resin again with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve 2-4 equivalents of this compound, 2-4 equivalents of HBTU (or DIC), and 2-4 equivalents of HOBt (or HOAt) in DMF.

-

Add 4-8 equivalents of DIEA to the activation mixture and stir for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then methanol to remove excess reagents and byproducts.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the Trt group from the D-histidine residue.

Materials:

-

Peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the dried peptide-resin.

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in the Synthesis of Gonadotropin-Releasing Hormone (GnRH) Analogs

This compound is a key reagent in the synthesis of various peptide therapeutics, including analogs of Gonadotropin-Releasing Hormone (GnRH). GnRH is a decapeptide that plays a crucial role in the reproductive endocrine system. Analogs of GnRH are used to treat hormone-dependent diseases such as prostate cancer, endometriosis, and precocious puberty.

The incorporation of D-amino acids, such as D-histidine, at specific positions in the GnRH sequence can enhance the peptide's stability against enzymatic degradation and modify its biological activity, often leading to more potent and longer-acting drugs.

GnRH Receptor Signaling Pathway

GnRH analogs exert their effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells. The binding of a GnRH agonist initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Caption: Simplified GnRH receptor signaling pathway initiated by a GnRH analog.

This guide provides essential information for the effective use of this compound in peptide synthesis. By understanding its properties and applying the detailed protocols, researchers can confidently incorporate this valuable building block into the synthesis of complex and biologically active peptides for a wide range of research and drug development applications.

References

Navigating the Solubility of Boc-D-His(Trt)-OH: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of N-α-tert-butoxycarbonyl-N-τ-trityl-D-histidine (Boc-D-His(Trt)-OH), a critical building block in modern peptide synthesis and drug development. This guide provides researchers, scientists, and drug development professionals with essential data, experimental methodologies, and a strategic workflow for effective solvent selection.

The protected amino acid derivative, this compound, plays a pivotal role in the solid-phase peptide synthesis (SPPS) of complex therapeutic peptides. Its bulky trityl (Trt) protecting group on the imidazole side chain and the tert-butoxycarbonyl (Boc) group on the alpha-amino group are crucial for preventing unwanted side reactions during peptide elongation. However, these modifications also significantly influence the compound's solubility, a critical parameter for optimizing reaction conditions, purification, and overall synthesis efficiency. Understanding the solubility profile of this compound in various solvents is paramount for its successful application.

Quantitative Solubility Data

Precise, peer-reviewed quantitative solubility data for this compound is not extensively documented in publicly available literature. However, data for its enantiomer, Boc-L-His(Trt)-OH, provides a strong and reliable indicator of its solubility behavior in achiral solvents, as enantiomers exhibit nearly identical physical properties. The following table summarizes the available quantitative solubility data.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of Boc-L-His(Trt)-OH (mg/mL) | Temperature (°C) | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 | Not Specified | Ultrasonic assistance is required for dissolution. The use of fresh, anhydrous DMSO is recommended. | MedChemExpress[1][2], GlpBio[3] |

Note: While the data presented is for the L-enantiomer, it serves as a robust proxy for the solubility of this compound due to their stereoisomeric relationship.

Qualitative assessments indicate that the presence of the large, nonpolar trityl group generally enhances the solubility of protected histidine derivatives in organic solvents.[4]

Experimental Protocol: A Representative Method for Solubility Determination

For researchers seeking to determine the solubility of this compound in a specific solvent system, the following equilibrium and measurement protocol, adapted from established methodologies for protected amino acids, can be employed.[5]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMF, DCM, Acetonitrile, Methanol)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with sealed caps

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Extraction and Filtration: Carefully extract a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the extracted solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining micro-particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification (HPLC Analysis):

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the original solubility in mg/mL using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Strategic Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in any process involving this compound. The following diagram illustrates a logical workflow to guide this decision-making process.

This structured approach ensures that the chosen solvent not only effectively dissolves the protected amino acid but is also compatible with the specific requirements of the intended application, thereby optimizing experimental outcomes and process efficiency.

References

An In-depth Technical Guide to the Storage and Stability of Boc-D-His(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of Nα-tert-butyloxycarbonyl-D-histidine(τ-trityl), or Boc-D-His(Trt)-OH. This valuable reagent is a cornerstone in solid-phase peptide synthesis (SPPS), and a thorough understanding of its stability is critical for ensuring the integrity and purity of synthetic peptides. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment.

Storage and Handling of this compound

Proper storage is paramount to maintain the quality and shelf-life of this compound. The following tables summarize the recommended conditions for the lyophilized powder and solutions.

Table 1: Recommended Storage Conditions for this compound (Solid)

| Condition | Temperature | Duration | Notes |

| Long-term Storage | -20°C[1] | Up to 3 years[1] | Keep container tightly sealed and protected from moisture. |

| Mid-term Storage | 2-8°C[2][3][4] | Up to 2 years | Ensure the container is well-closed and stored in a dry environment. |

| Shipping | Room Temperature | Varies | Shipped at ambient temperature in the continental US, though this may vary elsewhere. |

Table 2: Recommended Storage Conditions for this compound (In Solution)

| Solvent | Temperature | Duration | Notes |

| DMSO | -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. |

| DMSO | -20°C | Up to 1 month | Suitable for short-term storage of working solutions. |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Nα-Boc and the τ-Trityl protecting groups. Understanding the conditions under which these groups are cleaved is essential for predicting and preventing degradation.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It is generally stable to basic conditions and most nucleophiles. Deprotection occurs readily in the presence of strong acids like trifluoroacetic acid (TFA), which is a standard step in Boc-based SPPS. The mechanism involves the formation of a stable tert-butyl cation.

The trityl (Trt) group is also acid-labile, though its stability can be modulated by substituents on the phenyl rings. It is significantly more sensitive to acid than the Boc group. The trityl group is stable under the basic conditions used for Fmoc deprotection, making it suitable for orthogonal protection strategies. Cleavage of the Trt group also proceeds via a stabilized carbocation.

The primary degradation pathways for this compound, therefore, involve the loss of these protecting groups.

-

Acid-Mediated Degradation: Exposure to acidic conditions, even mild ones over prolonged periods, can lead to the cleavage of the Trityl group from the imidazole side chain, and subsequently, the Boc group from the α-amino group.

-

Solution Instability: While generally stable, discoloration of solutions containing trityl-protected histidine has been observed over time, suggesting potential slow degradation even under neutral conditions.

The following diagram illustrates the potential degradation pathways of this compound under acidic conditions.

Caption: Acid-catalyzed degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and understand its intrinsic stability.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, methanol

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC system with a UV detector and/or mass spectrometer

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Temperature-controlled incubator/oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24, 48, and 72 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24, 48, and 72 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24, 48, and 72 hours.

-

Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 7 days.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by RP-HPLC. A typical method would be:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient from 10% to 90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: 220 nm

-

-

Quantify the remaining this compound and any degradation products by peak area.

-

If coupled with a mass spectrometer, identify the mass of the degradation products to elucidate their structures.

-

Data Presentation: The results should be summarized in a table showing the percentage of remaining this compound and the percentage of major degradation products under each stress condition and time point.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key component in Boc-chemistry-based SPPS. Its stability during the synthesis cycle is crucial for the successful assembly of the target peptide. The following diagram illustrates the logical workflow of its use in an SPPS cycle.

Caption: Logical workflow for the utilization of this compound in a standard SPPS cycle.

References

Technical Guide on the Safe Handling of Boc-D-His(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Nα-Boc-Nτ-trityl-D-histidine (Boc-D-His(Trt)-OH), a key reagent in peptide synthesis. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Product Identification and Physicochemical Properties

This compound is a derivative of the amino acid D-histidine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a trityl (Trt) group. These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(1-trityl-1H-imidazol-4-yl)propanoic acid | [2] |

| Synonyms | Nα-Boc-Nτ-trityl-D-histidine, (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid | [2][3] |

| CAS Number | 393568-74-6 | [2] |

| Molecular Formula | C₃₀H₃₁N₃O₄ | |

| Molecular Weight | 497.59 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | ~130 °C (decomposition) | |

| Storage Temperature | 2°C to 8°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. While no specific toxicological studies like LD50 are available, the compound is considered potentially harmful.

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Reference(s) |

| Hazard Statements | H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols: Safe Handling and Use

The following protocols are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS).

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

Work should be conducted in a well-ventilated area.

-

Use a chemical fume hood or other local exhaust ventilation when weighing or transferring the powder to minimize dust inhalation.

-

An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a respirator is recommended.

-

Skin and Body Protection: A laboratory coat should be worn at all times.

General Handling Protocol

This workflow outlines the standard procedure for safely handling this compound powder in a laboratory setting.

References

biological activity of Boc-D-His(Trt)-OH

An In-Depth Technical Guide to the Application of Boc-D-His(Trt)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial building block in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its "biological activity" is indirect, stemming from its role in the creation of biologically active peptides. This protected D-histidine derivative enables the precise incorporation of this non-natural amino acid enantiomer into peptide sequences while minimizing common side reactions, most notably racemization. This guide provides a comprehensive overview of its chemical properties, mechanism of action in peptide synthesis, and its applications in research and drug development.

Introduction

Nα-tert-butoxycarbonyl-Nτ-trityl-D-histidine, commonly abbreviated as this compound, is a derivative of the amino acid D-histidine.[1] It is widely utilized in the synthesis of peptides intended for therapeutic or research purposes. The incorporation of D-amino acids, such as D-histidine, into peptide chains can significantly enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[2]

The key feature of this compound lies in its two protecting groups: the Boc group on the α-amino group and the Trityl (Trt) group on the imidazole side chain.[1][3] These groups prevent unwanted chemical reactions at these sites during the peptide chain elongation process, ensuring the integrity of the final peptide product.

Chemical Properties and Mechanism of Action

The utility of this compound is defined by its protecting groups, which allow for its controlled use in the stepwise assembly of amino acids into a peptide.

-

Boc (tert-butoxycarbonyl) Group: This group protects the α-amino nitrogen of the D-histidine. It is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled to the growing peptide chain.[1]

-

Trt (Trityl) Group: The imidazole side chain of histidine is reactive and can lead to undesirable side reactions and racemization during peptide synthesis. The bulky Trt group shields the imidazole ring, specifically the τ-nitrogen, preventing these side reactions. This protection is critical for maintaining the stereochemical integrity of the histidine residue. The Trt group is also cleaved under acidic conditions, typically with TFA, at the end of the synthesis.

The overall mechanism of action involves the sequential addition of this compound to a growing peptide chain immobilized on a solid support, followed by the selective removal of the Boc group to allow for the next coupling reaction.

Caption: Structure of this compound

Quantitative Data: Control of Epimerization

Histidine is particularly susceptible to epimerization (racemization at the α-carbon) during the activation step of peptide coupling. The choice of side-chain protecting group significantly impacts the rate of this unwanted side reaction. The Trt group on the imidazole nitrogen helps to suppress this epimerization. The following table summarizes comparative data on the epimerization rates of different protected histidine derivatives under various conditions.

| Protected Histidine Derivative | Coupling Conditions | Epimerization Rate (% D-isomer) |

| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% |

| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% |

| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% |

| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% |

Data adapted from a study on Liraglutide synthesis, demonstrating the impact of different protecting groups and temperatures on epimerization. While this data is for the L-enantiomer with Fmoc protection, the principles regarding the influence of the side-chain protecting group on epimerization are applicable. The Trt group offers some protection against epimerization, though other protecting groups like Boc on the side chain can be more effective under high-temperature conditions.

Experimental Protocols

The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. Specific conditions may need to be optimized based on the peptide sequence and solid support used.

Coupling of this compound

-

Resin Preparation: The solid support with the N-terminal amino group deprotected is washed with a suitable solvent like dimethylformamide (DMF).

-

Activation: this compound is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, DIC/HOBt) and a base (e.g., DIPEA, NMM).

-

Coupling Reaction: The activated this compound solution is added to the resin. The reaction is allowed to proceed for a specified time (typically 1-2 hours) at room temperature with agitation.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

Boc Deprotection

-

Deprotection: The Boc group is removed from the newly coupled D-histidine residue by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% TFA). This reaction is usually complete within 30 minutes.

-

Washing: The resin is washed with DCM to remove the TFA and the cleaved Boc group.

-

Neutralization: The resin is neutralized with a solution of a base (e.g., 10% DIPEA in DMF) to prepare the N-terminal amino group for the next coupling reaction.

-

Washing: The resin is washed again with DMF.

Caption: SPPS Workflow using this compound

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of peptides with therapeutic potential or for use as research tools.

-

Peptide-Based Therapeutics: By incorporating D-histidine, peptides can be made more resistant to proteases, extending their half-life in the body. This is a critical strategy in the development of peptide drugs.

-

Studying Protein-Protein Interactions: Peptides synthesized with D-amino acids can be used as probes to study the interactions between proteins, as they can mimic or block natural peptide binding.

-

Enzyme Mechanism Studies: Peptides containing D-histidine can be synthesized to investigate the active sites and mechanisms of enzymes.

Caption: Deprotection and Cleavage Scheme

Conclusion

This compound is an indispensable reagent in the field of peptide chemistry. While it does not possess direct biological activity, its role as a protected amino acid is fundamental to the synthesis of biologically active peptides. Its use allows for the strategic incorporation of D-histidine, enhancing peptide stability and enabling the development of novel therapeutics and research tools. The dual protection afforded by the Boc and Trt groups provides chemists with precise control over the peptide synthesis process, ensuring the production of high-purity peptides with the desired stereochemistry.

References

An In-depth Technical Guide to Boc-D-His(Trt)-OH: A Core Component in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butoxycarbonyl-Nτ-trityl-D-histidine, commonly known as Boc-D-His(Trt)-OH. It is a crucial building block in solid-phase peptide synthesis (SPPS), particularly valued for its ability to introduce the D-histidine residue into peptide sequences while minimizing common side reactions and preserving stereochemical integrity. This document details its physicochemical properties, synthesis, application in SPPS, and analytical characterization, serving as a vital resource for professionals in peptide chemistry and drug development.

Physicochemical Properties

This compound is a white to off-white powder. As enantiomers, this compound and its L-counterpart, Boc-L-His(Trt)-OH, share identical physical properties, with the exception of the sign of their optical rotation. The properties of the L-enantiomer are well-documented and are presented here as a close reference.

| Property | Value | Reference(s) |

| CAS Number | 393568-74-6 | [1] |

| Molecular Formula | C₃₀H₃₁N₃O₄ | [2] |

| Molecular Weight | 497.58 g/mol | [2] |

| Melting Point | ~130 °C (decomposition) | |

| Optical Rotation ([α]D²⁰, c=1 in MeOH) | -12.0 ± 2º (for the D-enantiomer) | Inferred from L-enantiomer data[2] |

| Purity | ≥ 99.7% (HPLC, Chiral purity) | |

| Solubility | Soluble in DMF |

The Role of Protecting Groups in Histidine Chemistry

The unique structure of the histidine side chain, the imidazole ring, presents specific challenges in peptide synthesis. The imidazole nitrogen can act as an intramolecular base, catalyzing the racemization of the activated amino acid. Furthermore, the side chain can undergo undesirable acylation. This compound employs a dual-protection strategy to mitigate these issues:

-

Boc (tert-butoxycarbonyl) Group : This acid-labile group protects the α-amino functionality, preventing its participation in peptide bond formation until desired. It is typically removed with mild acids like trifluoroacetic acid (TFA).

-

Trt (trityl) Group : This bulky, acid-labile group protects the imidazole side chain. Its steric hindrance effectively prevents side-chain acylation and significantly suppresses racemization of the α-carbon during the coupling reaction.

Synthesis of this compound

-

Tritylation of the Imidazole Side Chain : D-histidine is reacted with trityl chloride in the presence of a base to selectively introduce the trityl group onto the imidazole ring, yielding D-His(Trt)-OH.

-

Boc Protection of the α-Amino Group : The resulting D-His(Trt)-OH is then treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the final product, this compound.

The final product is typically purified by crystallization and its identity and purity are confirmed by techniques such as NMR, FT-IR, and HPLC.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-chemistry-based SPPS. The following is a representative protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Experimental Protocol: Coupling of this compound

This protocol outlines a typical manual coupling cycle using HATU as the activating agent.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes.

-

Pre-activation of the Amino Acid : In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HATU (3-4 equivalents) in DMF.

-

Activation : Add DIEA (6-8 equivalents) to the amino acid/HATU mixture and agitate for 1-2 minutes.

-

Coupling : Add the activated amino acid solution to the swelled and deprotected peptide-resin.

-

Reaction : Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative ninhydrin test. A negative test (the beads remain colorless or yellow) indicates a complete reaction.

-

Washing : After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

Experimental Protocol: Deprotection of Boc and Trt Groups

The Boc and Trt protecting groups are typically removed simultaneously during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).

Materials:

-

Peptide-resin with the fully assembled peptide sequence

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

-

Centrifuge tubes

-

Nitrogen or argon stream for drying

Procedure:

-

Resin Preparation : Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage : Add the cleavage cocktail to the dried peptide-resin. The volume should be sufficient to swell the resin.

-

Reaction : Gently agitate the mixture at room temperature for 2-4 hours. The presence of the Trt group will often result in a yellow-colored solution due to the formation of the stable trityl cation. TIS is included as a scavenger to quench this reactive cation and prevent side reactions with sensitive amino acid residues like tryptophan.

-

Peptide Precipitation : Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Isolation : Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether to remove residual scavengers.

-

Drying : Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Analytical Characterization

The quality and purity of this compound are critical for its successful application in peptide synthesis. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the chemical and chiral purity of this compound.

-

Reversed-Phase HPLC (RP-HPLC) : Used to determine the chemical purity by separating the target compound from any synthesis-related impurities. A typical mobile phase would consist of a gradient of acetonitrile in water, both containing 0.1% TFA, with a C18 column.

-

Chiral HPLC : Essential for confirming the enantiomeric purity. Specialized chiral stationary phases are required to separate the D- and L-enantiomers.

Spectroscopic Data

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the trityl group (multiplets in the aromatic region, ~7.1-7.5 ppm), and the histidine backbone and side chain.

-

¹³C NMR : The carbon NMR would display distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups (~155-175 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbons of the trityl group (in the aromatic region, ~125-145 ppm), and the carbons of the histidine residue.

-

FT-IR : The infrared spectrum would show characteristic absorption bands for the N-H stretching of the carbamate, C-H stretching of the aliphatic and aromatic groups, and strong C=O stretching vibrations for the carbamate and carboxylic acid groups (typically in the range of 1650-1750 cm⁻¹).

Minimizing Racemization: The Advantage of Trt Protection

Histidine is one of the most susceptible amino acids to racemization during peptide synthesis. The unprotected imidazole ring can act as an internal base, facilitating the abstraction of the α-proton of the activated amino acid. The bulky trityl group on the imidazole nitrogen sterically hinders this process, significantly reducing the extent of racemization compared to unprotected or other less bulky protecting groups. Quantitative studies have shown that the choice of protecting group has a dramatic impact on the level of D-isomer formation during coupling reactions. While specific data for this compound is not available, comparative studies on Fmoc-protected histidine derivatives highlight the effectiveness of side-chain protection in maintaining stereochemical integrity.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound in the context of SPPS.

References

Methodological & Application

Application Notes and Protocols for Boc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-His(Trt)-OH is a protected amino acid derivative essential for the incorporation of D-histidine into peptide sequences using solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl protection strategy. The tert-butyloxycarbonyl (Boc) group on the α-amino terminus and the trityl (Trt) group on the imidazole side chain of histidine provide orthogonal protection, preventing unwanted side reactions during peptide chain elongation.[1][2] The bulky trityl group effectively shields the imidazole nitrogen, minimizing the risk of side reactions such as acylation.[3][4] However, it is important to note that the trityl group does not completely prevent racemization, a common issue with histidine residues during activation.[5] Careful selection of coupling reagents and conditions is therefore critical to maintain the stereochemical integrity of the peptide.

This document provides detailed application notes and experimental protocols for the efficient and successful use of this compound in SPPS.

Key Applications

-

Building Block in SPPS : this compound serves as a fundamental building block for the synthesis of peptides containing D-histidine. The dual protection scheme allows for the selective and sequential addition of amino acids to a growing peptide chain on a solid support.

-

Synthesis of Therapeutic Peptides : The incorporation of D-amino acids, such as D-histidine, can enhance the metabolic stability and modify the biological activity of therapeutic peptides. This compound is therefore a valuable reagent in the development of peptide-based drugs.

-

Peptide Library Construction : This protected amino acid is also utilized in the generation of peptide libraries for screening and drug discovery purposes.

Chemical Properties

| Property | Value |

| CAS Number | 393568-74-6 |

| Molecular Formula | C₃₀H₃₁N₃O₄ |

| Molecular Weight | 497.58 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically >98% for peptide synthesis grade |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. May require polar aprotic solvents like DMF. |

| Storage | Store at 2-8°C, keep container well closed and dry. |

Comparative Data of Histidine Derivatives in Peptide Synthesis

The choice of protecting group for the histidine side chain is crucial for minimizing side reactions, particularly racemization (epimerization). The following table provides a comparison of this compound with other commonly used protected histidine derivatives.

| Feature | This compound | Boc-D-His(Dnp)-OH | Fmoc-L-His(Trt)-OH | Fmoc-L-His(Boc)-OH |

| Protecting Group | Nα-Boc, Nτ-Trityl | Nα-Boc, Nτ-2,4-Dinitrophenyl | Nα-Fmoc, Nτ-Trityl | Nα-Fmoc, Nτ-Boc |

| Racemization Risk | Higher risk, requires careful control of coupling conditions. | Generally lower due to the stability of the Dnp group. | Significant racemization can occur, especially with base-mediated coupling. | Lower tendency to epimerize compared to His(Trt). |

| Deprotection | Trt group is acid-labile and removed during the final cleavage with strong acid (e.g., HF or TFMSA). | Requires a separate thiolysis step (e.g., with thiophenol) before final cleavage. | Trt group is removed during the final TFA cleavage. | Boc side-chain protection is removed during the final TFA cleavage. |

| Synthesis Workflow | Streamlined, as the side-chain protecting group is removed with the final cleavage. | More complex due to the additional deprotection step. | Standard Fmoc-SPPS workflow. | Standard Fmoc-SPPS workflow. |

| Key Advantage | Convenient and compatible with standard Boc-SPPS protocols. | Minimizes side reactions and provides high purity, especially for long peptides. | Widely used in Fmoc-SPPS. | High temperature stability and reduced epimerization. |

| Epimerization Rate | High (>16% with His(Trt) at 90°C in one study, though this was for the Fmoc version). | - | High (>16% at 90°C). | Low (0.18% at 50°C, 0.81% at 90°C). |

Experimental Protocols

General Boc-SPPS Workflow

The following diagram illustrates the general cycle for solid-phase peptide synthesis using the Boc strategy.

Caption: General workflow for Boc solid-phase peptide synthesis.

Protocol 1: Coupling of this compound using HBTU/HOBt

This protocol utilizes the common coupling reagents HBTU and HOBt.

-

Resin Preparation :

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

-

Perform Boc deprotection by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM.

-

Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

-

Wash the resin with DCM followed by dimethylformamide (DMF).

-

-

Activation and Coupling :

-

In a separate reaction vessel, dissolve this compound (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the activation mixture and agitate for 1-2 minutes.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

-

Monitoring and Washing :

-

Monitor the coupling reaction for completion using the Kaiser test. Note that the Kaiser test is not suitable for N-terminal proline residues.

-

Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol.

-

Protocol 2: Coupling of this compound using DIC/HOBt

This protocol is a cost-effective alternative and can help minimize racemization.

-

Resin Preparation :

-

Follow the same resin preparation steps as in Protocol 1.

-

-

Coupling :

-

In a separate reaction vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

-

Add the solution to the deprotected and neutralized resin.

-

Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the reaction vessel.

-

Agitate the reaction mixture for 2-6 hours at room temperature.

-

-

Monitoring and Washing :

-

Monitor the coupling reaction for completion using the Kaiser test.

-

Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.

-

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Trt group from the histidine residue. This is typically achieved using strong acids.

CAUTION: Strong acids like HF and TFMSA are extremely hazardous and require specialized equipment and safety precautions.

-

Preparation :

-

Dry the peptide-resin thoroughly under vacuum.

-

Prepare a cleavage cocktail containing a strong acid and scavengers to trap reactive carbocations generated during deprotection. A common cocktail for peptides containing Trp, Met, or Cys is Reagent K or Reagent R. For His(Trt), scavengers like triisopropylsilane (TIS) and water are important.

-

-

Cleavage with High HF :

-

Cool the cleavage vessel and the peptide-resin to -5 to 0°C.

-

Add the appropriate scavengers (e.g., anisole).

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

-

Work-up :

-

Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

Precipitate the crude peptide with cold diethyl ether.

-

Centrifuge and decant the ether.

-

Dissolve the peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.

-

-

Purification :

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Logical Relationships in Boc-SPPS

The following diagram illustrates the key decisions and relationships in a typical Boc-SPPS cycle.

Caption: Decision-making workflow within a single Boc-SPPS cycle.

Conclusion

This compound is a valuable reagent for the incorporation of D-histidine in Boc-based solid-phase peptide synthesis. While it offers a streamlined workflow, careful consideration of coupling conditions is paramount to mitigate the risk of racemization. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in the synthesis of complex and biologically active peptides.

References

Application Notes and Protocols for Boc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Nα-Boc-D-histidine(τ-Trityl)-OH (Boc-D-His(Trt)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the chemical properties, storage, and handling of this reagent, followed by detailed, step-by-step protocols for its incorporation into a peptide sequence using Boc chemistry.

Introduction to this compound

This compound is a critical building block for the introduction of D-histidine residues in peptide synthesis. The use of the tert-butyloxycarbonyl (Boc) group for Nα-protection and the trityl (Trt) group for the imidazole side-chain protection offers a robust strategy to minimize side reactions and preserve stereochemical integrity during synthesis.[1][2]

The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide elongation.[3][4] The Trt group provides steric hindrance that protects the imidazole side chain from undesired reactions and helps to suppress racemization, a common issue with histidine residues.[1] Importantly, the Trt group is also acid-labile and is conveniently cleaved simultaneously with the final peptide cleavage from the resin using strong acidic conditions.

Properties and Handling

-

Molecular Formula: C₃₀H₃₁N₃O₄

-

Molecular Weight: 497.58 g/mol

-

Appearance: Typically a white to off-white powder.

-

Solubility: Soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

-

Storage: Store at -20°C or 2-8°C in a dry environment to prevent degradation.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is crucial for efficient incorporation of this compound and minimizing racemization. The following table summarizes the performance of common coupling reagents used in Boc-SPPS.

| Coupling Reagent/Method | Relative Efficiency | Typical Coupling Time | Racemization Potential | Key Considerations |

| HBTU/DIEA | Very Good | 30 - 60 minutes | Low | A reliable and fast choice for most standard couplings. |

| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective but can be slower, especially for sterically hindered couplings. |

| HATU/DIEA | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings. |

| COMU/DIEA | Excellent | 15 - 45 minutes | Very Low | Offers high reactivity and an improved safety profile compared to benzotriazole-based reagents. |

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence on a 0.1 mmol scale using manual Boc-SPPS.

Resin Preparation and Swelling

-

Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

-

Add approximately 5 mL of dichloromethane (DCM) and gently agitate for 30 minutes to swell the resin.

-

Drain the solvent.

Boc-SPPS Cycle for Amino Acid Coupling

This cycle is repeated for each amino acid in the peptide sequence.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM (~5 mL) to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM (~5 mL) and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly by adding the specified solvent, agitating for 1 minute, and draining.

-

Perform the following washes:

-

DCM (3 x 5 mL)

-

Isopropanol (IPA) (2 x 5 mL)

-

DCM (3 x 5 mL)

-

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (~5 mL) to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin with DCM (3 x 5 mL).

-

In a separate vial, dissolve this compound (0.3 mmol, 3 equivalents) and HBTU (0.3 mmol, 3 equivalents) in a minimal amount of DMF.

-

Add DIEA (0.6 mmol, 6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the Trt side-chain protecting group from the histidine residue, as well as other acid-labile side-chain protecting groups.

-

Wash the final peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Prepare a fresh cleavage cocktail. A common cocktail for peptides containing Trt-protected residues is Reagent K : TFA/water/phenol/thioanisole/triisopropylsilane (TIS) (82.5:5:5:5:2.5 v/v/w/v/v). For a 0.1 mmol scale synthesis, prepare 2-5 mL of the cocktail.

-

Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.

-

-

Add the cleavage cocktail to the dried peptide-resin. The resin may turn a deep yellow color due to the formation of the trityl cation.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the TFA solution containing the cleaved peptide into a collection tube.

-

Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate should form.

-

Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the precipitated peptide by centrifugation and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice more to remove residual TFA and scavengers.

-

Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the key experimental workflows in the utilization of this compound.

Caption: General workflow for Solid-Phase Peptide Synthesis using this compound.

Caption: Mechanism of final cleavage and side-chain deprotection of His(Trt).

References

Coupling Reagents for Boc-D-His(Trt)-OH: A Detailed Guide to Application and Protocols

For Researchers, Scientists, and Drug Development Professionals

The incorporation of Histidine residues into peptide sequences presents unique challenges, primarily due to the propensity of the imidazole side chain to induce racemization during the coupling step. The use of the bulky trityl (Trt) protecting group on the imidazole nitrogen of Boc-D-His(Trt)-OH mitigates some side reactions but does not eliminate the risk of epimerization. The choice of coupling reagent is therefore a critical parameter for achieving high coupling efficiency and maintaining the stereochemical integrity of the peptide.

This document provides a detailed overview of common coupling reagents for this compound, their performance, and comprehensive protocols for their use in solid-phase peptide synthesis (SPPS).

Comparison of Common Coupling Reagents

The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions. For sterically hindered and racemization-prone amino acids like this compound, high-reactivity reagents and the use of additives are often necessary.

| Coupling Reagent/System | Typical Reaction Time | Coupling Efficiency | Racemization Potential | Key Considerations |

| HATU/DIPEA | 15 - 60 minutes | Excellent | Very Low | Highly efficient, especially for difficult couplings. Higher cost.[1] |

| HBTU/DIPEA | 30 - 60 minutes | Very Good | Low | A reliable and effective choice for most couplings.[1] |

| DIC/HOBt | 1 - 4 hours | Good | Low to Moderate | Cost-effective, but can be slower. HOBt is crucial for suppressing racemization.[1][2] |

| DEPBT/DIPEA | 1 - 2 hours | Excellent | Very Low | Known for its remarkable resistance to racemization, particularly with Histidine.[3] |

Note: Quantitative data for direct comparison of coupling efficiency and racemization for this compound is limited. The performance indicators are based on general knowledge for sterically hindered amino acids and data available for Fmoc-His(Trt)-OH, which is expected to behave similarly in terms of racemization.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis. It is recommended to perform a test coupling and monitor the reaction to optimize conditions for a specific sequence.

General Pre-Coupling Steps: Resin Preparation and Boc Deprotection

-

Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

-

Drain the resin.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes.

-

Wash the resin with DCM (3x).

-

Protocol 1: HATU/DIPEA Mediated Coupling

This protocol is recommended for difficult couplings where high efficiency and minimal racemization are critical.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in N,N-dimethylformamide (DMF).

-

Activation: Add DIPEA (4.0 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 15-60 minutes.

-

Monitoring and Washing:

-

Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

-

Protocol 2: HBTU/DIPEA Mediated Coupling

A reliable and widely used protocol for efficient coupling.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (2.0 equivalents) and HBTU (1.95 equivalents) in DMF.

-

Activation: Add DIPEA (4.0 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated solution to the resin and agitate for 30-60 minutes at room temperature.

-

Monitoring and Washing: Follow step 4 of Protocol 1.

Protocol 3: DIC/HOBt Mediated Coupling

A cost-effective method, with HOBt being essential for suppressing racemization.

-

Coupling Solution Preparation: Dissolve this compound (2.0 equivalents) and 1-hydroxybenzotriazole (HOBt) (2.0 equivalents) in DMF and add to the resin.

-

Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (2.0 equivalents) to the reaction vessel. Agitate the mixture for 1-4 hours at room temperature.

-

Monitoring and Washing: Follow step 4 of Protocol 1.

Protocol 4: DEPBT/DIPEA Mediated Coupling

This protocol is highly recommended to minimize racemization of the histidine residue.

-

Resin Suspension: Suspend the deprotected resin in DCM or DMF.

-

Addition of Reagents:

-

Add this compound (1.5 equivalents).

-

Add DIPEA (3.0 equivalents).

-

Add 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.5 equivalents).

-

-

Coupling: Shake the mixture at room temperature for 1-2 hours.

-

Monitoring and Washing: Follow step 4 of Protocol 1.

Visualizations

Experimental Workflow for a Single Coupling Cycle

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.

Mechanism of Histidine Racemization

Caption: Simplified mechanism of histidine racemization via oxazolone formation.

References

Application Notes and Protocols for the Deprotection of Boc-D-His(Trt)-OH Side Chains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides relies on the strategic use of protecting groups to prevent unwanted side reactions at reactive amino acid side chains. For histidine, the imidazole ring presents a significant challenge due to its nucleophilicity. The trityl (Trt) group is a commonly employed acid-labile protecting group for the histidine side chain in Boc-based solid-phase peptide synthesis (SPPS). Its removal is typically achieved concurrently with the cleavage of the N-terminal Boc group and other acid-labile side-chain protecting groups during the final cleavage step from the resin. This document provides detailed protocols and comparative data for the deprotection of the Trt group from Boc-D-His(Trt)-OH.

The deprotection of the Trt group is achieved through acidolysis, typically with trifluoroacetic acid (TFA). The process generates a stable trityl cation, which must be effectively "scavenged" to prevent re-attachment to nucleophilic residues in the peptide chain, such as tryptophan or methionine, or the newly deprotected histidine itself.[1] The choice of cleavage cocktail—a mixture of strong acid and scavengers—is therefore critical to obtaining high purity and yield of the final peptide.[2]

Key Considerations for Deprotection

Several factors influence the efficiency and outcome of the Trt deprotection from the histidine side chain:

-

Acid Strength and Concentration: TFA is the most common acid used for cleavage and deprotection in Boc-SPPS.[3] While neat TFA can be used, a high concentration (typically 95%) in a cleavage cocktail is standard.[4]

-

Scavengers: The choice and concentration of scavengers are crucial for preventing side reactions caused by the liberated trityl cation.[5] Common scavengers include triisopropylsilane (TIS), ethanedithiol (EDT), water, and thioanisole.

-

Reaction Time and Temperature: Deprotection is typically carried out at room temperature for 1 to 3 hours. Longer reaction times may be necessary for complete deprotection of other protecting groups in the peptide but can also increase the risk of side reactions.

-

Peptide Sequence: The presence of other sensitive amino acids, such as Cys, Met, and Trp, will dictate the optimal composition of the cleavage cocktail.

Comparative Data of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for maximizing peptide purity and yield. While direct quantitative comparisons for the deprotection of this compound are not extensively available in a single study, data from studies on similar Trt-protected amino acids and general peptide cleavage provide valuable insights.

| Cleavage Cocktail Composition (v/v/v) | Target Peptide/Residue | Key Findings | Reference |

| TFA / TIS / H₂O (95:2.5:2.5) | General purpose for Trt-containing peptides | Effective for scavenging trityl cations. Recommended for most sequences. | |

| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) (Reagent K) | Peptides with Arg(Pmc/Mtr), Trp, Met, Cys | Provides good protection for sensitive residues. Thioanisole accelerates Arg deprotection. | |

| TFA / Phenol / H₂O / TIS (88:5:5:2) | General purpose, good for scavenging trityl groups | Less protective for Cys and Met compared to cocktails with EDT or thioanisole. | |

| TFA / TFMSA / TIS / H₂O (89:1:2.5:7.5) | Cys(Trt)-containing peptide | Increased acidity from TFMSA can reduce cleavage time but may increase side reactions like S-tbutylation. | |

| 0.1 N HCl in HFIP | H-His(Trt)-OH | Quantitative removal of the Trt group was achieved within 30 minutes at room temperature. |

Experimental Protocols

The following are generalized protocols for the deprotection of the Trt group from a peptide containing a this compound residue synthesized on a solid support.

Protocol 1: Standard TFA/TIS/H₂O Cleavage

This protocol is suitable for most peptides containing His(Trt) and other acid-labile protecting groups.

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

-

Swelling: Swell the resin in DCM (1-2 mL) for 15-30 minutes.

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 volume ratio. Prepare approximately 10 mL of the cocktail per gram of resin.

-

Deprotection/Cleavage: Add the cleavage cocktail to the swollen resin. The resin may turn a deep yellow color due to the formation of the trityl cation.

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture into a new tube containing cold diethyl ether (10-fold volume excess). A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to confirm complete deprotection and assess purity.

Protocol 2: Cleavage with Reagent K for Sensitive Residues

This protocol is recommended for peptides that also contain sensitive residues like Trp, Met, or multiple Arg residues.

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA)

-

Phenol

-

Deionized water

-

Thioanisole

-

Ethanedithiol (EDT)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by mixing TFA, phenol, water, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5 (v/v).

-

Deprotection/Cleavage: Add Reagent K to the resin (10-20 mL per gram of resin).

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation and Isolation: Follow steps 6-10 from Protocol 1.

Visualizations

Caption: General workflow for the deprotection of Trt from a peptide-resin.

Caption: Decision logic for selecting a cleavage cocktail.

References

The Strategic Application of Boc-D-His(Trt)-OH in Modern Drug Development

For Immediate Release

Application Note & Detailed Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the applications of Nα-tert-butyloxycarbonyl-D-histidine(τ-trityl) (Boc-D-His(Trt)-OH) in the field of drug development. This specialized amino acid derivative serves as a critical building block in the synthesis of peptide-based therapeutics, offering unique advantages in modulating peptide stability, activity, and managing the complexities of peptide synthesis.

Introduction to this compound in Peptide-Based Drug Development

This compound is a protected form of the D-isomer of histidine, an essential amino acid. In drug development, the incorporation of D-amino acids like D-histidine is a key strategy to enhance the metabolic stability of peptide drug candidates by making them resistant to degradation by endogenous proteases.[1] The Boc (tert-butyloxycarbonyl) group protects the α-amino functionality, while the trityl (Trt) group safeguards the imidazole side chain of histidine. This dual-protection scheme is integral to the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), a cornerstone technique for the production of synthetic peptides.[2][3]

The trityl group offers significant steric hindrance, preventing undesirable side reactions at the imidazole nitrogen during peptide chain elongation.[4] A key advantage of the Trt group in the Boc-SPPS workflow is its acid lability, allowing for its removal simultaneously with the N-terminal Boc group during the final cleavage from the resin, thus streamlining the synthesis process.[4]

Key Applications in Drug Development

Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists

A prominent application of D-histidine derivatives is in the synthesis of GnRH antagonists. These peptides are vital in treating hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids. By competitively blocking GnRH receptors in the pituitary gland, these antagonists suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in testosterone and estrogen production. While many modern syntheses of GnRH antagonists like Cetrorelix and Degarelix utilize Fmoc chemistry, the principles of incorporating unnatural amino acids to enhance potency and stability were established with Boc chemistry.

Development of Histidine-Rich Peptides (HRPs)